molecular formula C21H25N5OS B2833983 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide CAS No. 896303-15-4

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B2833983
CAS No.: 896303-15-4
M. Wt: 395.53
InChI Key: AGOLKTRNEYFVQV-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are the Enoyl-ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

The compound interacts with its targets by binding to the active sites of the Enoyl-ACP Reductase and DHFR enzymes . This binding inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the cells.

Biochemical Pathways

The affected pathways include the fatty acid synthesis pathway and the folate metabolism pathway . Inhibition of Enoyl-ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the cell membrane. On the other hand, inhibition of DHFR disrupts the folate metabolism pathway, affecting DNA synthesis and cell division.

Result of Action

The molecular and cellular effects of the compound’s action include disruption of cell membrane integrity and inhibition of cell division due to the disruption of DNA synthesis . This leads to the death of the cells, exhibiting the compound’s potential antibacterial and antitubercular properties .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. It’s important to note that these factors should be carefully controlled during the compound’s storage and administration to ensure its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction.

    Cyclohexylacetamide Formation: The final step involves the formation of the cyclohexylacetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and pyrrole rings can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole and pyrrole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide can be compared with other compounds containing triazole and pyrrole rings, such as:
    • 1-(4-benzyl-1H-1,2,3-triazol-1-yl)-3-(1H-pyrrol-1-yl)propan-2-ol
    • 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

  • Structural Features : The combination of a triazole ring, pyrrole ring, and sulfanyl group in this compound is unique and may confer distinct biological activities.
  • Biological Activity : The specific arrangement of functional groups may result in unique interactions with molecular targets, leading to different biological effects compared to similar compounds.

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c27-20(22-18-11-5-2-6-12-18)16-28-21-24-23-19(15-17-9-3-1-4-10-17)26(21)25-13-7-8-14-25/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOLKTRNEYFVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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